2-Phenyl-1,3-dioxan-5-ol

Glycerol valorization Heterogeneous catalysis Cyclic acetal synthesis

Researchers requiring authentic trans-2-phenyl-1,3-dioxan-5-ol for glycerol conversion studies face supply inconsistency due to cis/trans isomer variability across synthetic routes. This ≥98% pure trans isomer (CAS 4141-20-2) eliminates stereochemical uncertainty. • Use as authentic GC/MS standard for Sn-Al-MCM-41 catalyzed glycerol acetalization product analysis (>70% thermodynamic product). • Starting material for 5-benzyloxy-1,3-dioxan-2-one synthesis for biodegradable copolymer production. • Defined melting point (84°C) and density (1.203 g/cm³) enable incoming QC verification.

Molecular Formula C10H12O3
Molecular Weight 180.203
CAS No. 4141-20-2
Cat. No. B605000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-dioxan-5-ol
CAS4141-20-2
Synonyms5-Hydroxy-2-phenyl-1,3-dioxane, trans-
Molecular FormulaC10H12O3
Molecular Weight180.203
Structural Identifiers
SMILESO[C@@H]1CO[C@@H](C2=CC=CC=C2)OC1
InChIInChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-
InChIKeyBWKDAAFSXYPQOS-MGCOHNPYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-dioxan-5-ol (CAS 4141-20-2) for Glycerol Protection and Polymer Synthesis – Baseline Overview


2-Phenyl-1,3-dioxan-5-ol (CAS 4141-20-2, also known as trans-5-hydroxy-2-phenyl-1,3-dioxane or 1,3-O-benzylideneglycerol) is a six-membered cyclic acetal derived from the acid-catalyzed condensation of glycerol with benzaldehyde [1]. The compound serves as a protected glycerol derivative in which two hydroxyl groups are masked within the 1,3-dioxane ring system, leaving the secondary hydroxyl group free for subsequent functionalization [2]. It exists as a crystalline solid (melting point: 84°C) with a molecular weight of 180.20 g/mol and is commercially available as either a mixture of cis and trans isomers or as the pure trans isomer .

Why 2-Phenyl-1,3-dioxan-5-ol Cannot Be Substituted with Glycerol Formal or Unprotected Glycerol in Procurement Specifications


Generic substitution among glycerol-derived cyclic acetals is not chemically or practically feasible. The six-membered 1,3-dioxane ring of 2-phenyl-1,3-dioxan-5-ol imposes distinct stereoelectronic constraints and stability profiles that differ fundamentally from the five-membered dioxolane counterparts and from unsubstituted glycerol formal (CAS 4740-78-7). The presence of the phenyl substituent at the acetal carbon introduces a steric and electronic environment that affects both the thermodynamic stability of the acetal linkage and the regioselectivity of ring-opening reactions under acidic or nucleophilic conditions [1]. Moreover, the cis/trans isomeric distribution is critically dependent on solvent and temperature during synthesis, meaning that products from different synthetic routes are not compositionally equivalent even when nominally the same compound [2]. Procurement of a substitute without verification of the exact stereochemical and substitution pattern would introduce uncontrolled variability into downstream synthetic pathways and polymer architectures.

2-Phenyl-1,3-dioxan-5-ol Quantitative Differentiation Evidence for Scientific and Industrial Selection


Six-Membered Ring vs. Five-Membered Ring Selectivity in Glycerol Acetalization

Under optimized catalytic conditions using Sn-Al-MCM-41 molecular sieves, the etherification of glycerol with benzaldehyde produces 2-phenyl-1,3-dioxan-5-ol (six-membered ring) as the predominant product, representing over 70% of the cyclic acetal fraction (cis and trans isomers combined), whereas the competing five-membered dioxolane derivative (2-phenyl-1,3-dioxolane-4-methanol) constitutes less than 30% of the product mixture [1]. The overall glycerol conversion reached up to 95%, with a final cyclic acetal yield of up to 75% at 120°C after 240 minutes using the Sn25 catalyst formulation [1].

Glycerol valorization Heterogeneous catalysis Cyclic acetal synthesis

Nucleophilic Substitution Reaction Pathway Divergence: Halogenodeoxygenation Product Distribution

In nucleophilic substitution reactions, the choice of reagent determines both the reaction pathway and the product distribution. The reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile proceeds with clean inversion, yielding exclusively trans-5-bromo-2-phenyl-1,3-dioxan as a single brominated product with retention of the six-membered dioxane ring structure [1]. In contrast, the alternative reagent combination of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine–carbon tetrabromide produces a mixture of three distinct products: cis-4-bromomethyl-2-phenyl-1,3-dioxolan (45%), trans-4-bromomethyl-2-phenyl-1,3-dioxolan (48%), and trans-5-bromo-2-phenyl-1,3-dioxan (7%) [1]. This three-product mixture includes both ring-expanded and ring-retained species.

Glyceride synthesis Nucleophilic substitution Stereochemical control

Copolymerization Capability: Distinct Monomer Functionality vs. Simple Glycerol Derivatives

2-Phenyl-1,3-dioxan-5-ol serves as a starting material for the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a six-membered cyclic carbonate monomer derived from glycerol. This carbonate monomer undergoes ring-opening copolymerization with ε-caprolactone in the presence of tin(II) 2-ethylhexanoate (Sn(oct)₂) to form copolymers with tunable hydrophilicity and degradation profiles . This copolymerization pathway is uniquely enabled by the 1,3-dioxane scaffold, which positions the hydroxyl group for benzylation followed by carbonate formation, generating a monomer that is structurally distinct from five-membered glycerol carbonate and from polymers derived from unprotected glycerol.

Biodegradable polymers Ring-opening polymerization Glycerol carbonate monomers

Purity Specification: HPLC-Assayed ≥97% vs. NMR-Assayed >90% in Commercial Sources

Commercial sources of 2-phenyl-1,3-dioxan-5-ol offer different purity grades and analytical certification standards. The mixture of cis and trans isomers is available at ≥97.0% purity as determined by HPLC . Alternative sources supply the compound at >90.0% purity as determined by NMR . The HPLC method provides higher resolution for quantifying isomeric mixtures and detecting trace impurities, whereas NMR purity assessment may not adequately resolve closely eluting stereoisomers or low-level contaminants.

Quality control Analytical chemistry Vendor selection

Physical Property Benchmark: Melting Point, Density, and Solubility Parameters

The physical properties of 2-phenyl-1,3-dioxan-5-ol provide a defined benchmark for procurement and handling. The compound exhibits a melting point of 84°C (observed range 80.0–85.0°C), a calculated density of 1.203±0.06 g/cm³ at 20°C and 760 Torr, and a calculated water solubility of 27 g/L at 25°C . Solubility in organic solvents is characterized as soluble in methanol and acetone, with slight solubility in water . In contrast, the cis-isomer (CAS 4141-19-9) exhibits similar density but distinct chromatographic and stereochemical properties that affect its reactivity in stereoselective transformations [1].

Physical characterization Formulation development Material handling

Commercial Availability and Price Benchmarking Across Vendor Tiers

2-Phenyl-1,3-dioxan-5-ol is commercially available from multiple vendors across a range of package sizes and price points. Representative pricing includes $63.90 for 5 g (≥97% HPLC grade) , $99 for 5 g (technical grade) , and ¥4,360 for 25 g (NMR grade) . The trans-isomer (CAS 4141-20-2) is available from specialized suppliers as a bioactive compound for research applications . This multi-vendor availability provides procurement flexibility that may not exist for less common glycerol-derived acetals or custom-synthesized derivatives.

Procurement Supply chain Cost analysis

2-Phenyl-1,3-dioxan-5-ol Best Research and Industrial Application Scenarios


Glycerol Valorization: Catalytic Synthesis of Six-Membered Cyclic Acetals

For research groups and industrial laboratories developing catalytic processes for glycerol conversion to value-added chemicals, 2-phenyl-1,3-dioxan-5-ol represents the thermodynamically favored six-membered cyclic acetal product, comprising over 70% of the cyclic acetal fraction under optimized Sn-Al-MCM-41 heterogeneous catalysis at 120°C [1]. Procurement of the pure compound serves as an authentic standard for GC/MS calibration and product distribution analysis in reaction optimization studies.

Biodegradable Copolymer Synthesis: Glycerol-Derived Cyclic Carbonate Monomer Precursor

Polymer chemists synthesizing biodegradable copolymers for drug delivery or tissue engineering applications should procure 2-phenyl-1,3-dioxan-5-ol as the starting material for 5-benzyloxy-1,3-dioxan-2-one synthesis. This six-membered cyclic carbonate monomer undergoes ring-opening copolymerization with ε-caprolactone using Sn(oct)₂ catalysis to yield copolymers with tunable properties . The phenyl substituent provides a UV chromophore for analytical tracking and modulates polymer hydrophobicity, offering distinct material properties compared to copolymers derived from five-membered glycerol carbonate.

Stereoselective Synthesis: Nucleophilic Substitution with Retention of Dioxane Ring Structure

For synthetic chemists requiring stereoselective transformations of protected glycerol derivatives, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile provides a clean, high-yielding route to trans-5-bromo-2-phenyl-1,3-dioxan with retention of the six-membered ring structure [2]. In contrast, use of PPh3–CBr4 leads to extensive ring rearrangement (93% dioxolane products) and should be avoided when dioxane ring integrity is required [2].

Quality Control and Analytical Method Development

Analytical chemists and QC laboratories developing HPLC methods for glycerol-derived acetal mixtures should procure 2-phenyl-1,3-dioxan-5-ol of ≥97.0% purity (HPLC-assayed) as a reference standard for method validation and system suitability testing . The defined melting point (84°C) and density (1.203 g/cm³) provide additional physical acceptance criteria for incoming material verification . The compound serves as a benchmark for distinguishing the six-membered dioxane framework from the five-membered dioxolane derivative in chromatographic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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